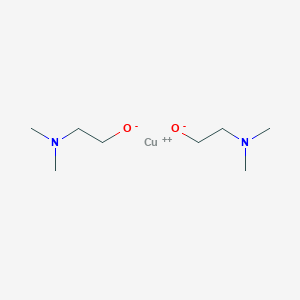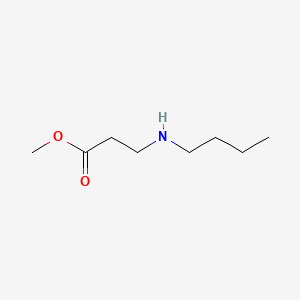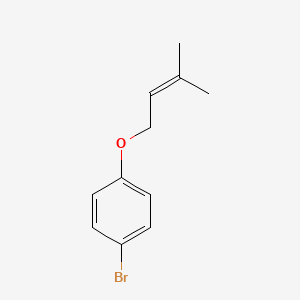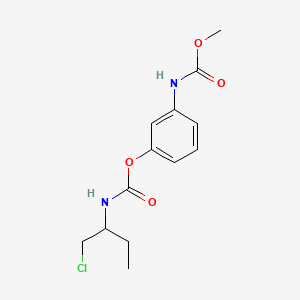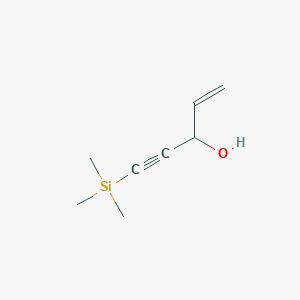
5-Trimetilsilil-1-penten-4-in-3-ol
Descripción general
Descripción
5-Trimethylsilyl-1-penten-4-YN-3-OL is a functionalized alkynol that has gained significant traction in the field of organic chemistry. This compound is known for its unique structure, which includes a trimethylsilyl group attached to a penten-4-yn-3-ol backbone. The presence of the trimethylsilyl group imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions.
Aplicaciones Científicas De Investigación
5-Trimethylsilyl-1-penten-4-YN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylsilyl-1-penten-4-YN-3-OL typically involves the reaction of trimethylsilylacetylene with an appropriate aldehyde or ketone under basic conditions. One common method involves the use of a Grignard reagent, such as 5-(trimethylsilyl)pent-4-yn-1-ylmagnesium bromide, which reacts with an aldehyde to form the desired product .
Industrial Production Methods
Industrial production of 5-Trimethylsilyl-1-penten-4-YN-3-OL often involves large-scale synthesis using similar methods as those employed in laboratory settings. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Trimethylsilyl-1-penten-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes .
Mecanismo De Acción
The mechanism of action of 5-Trimethylsilyl-1-penten-4-YN-3-OL involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the alkyne functionality. The trimethylsilyl group can stabilize reaction intermediates, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trimethylsilyl)-4-pentyn-1-ol: Similar structure but differs in the position of the hydroxyl group.
5-(Trimethylsilyl)pent-4-yn-1-ylmagnesium bromide: A Grignard reagent used in the synthesis of 5-Trimethylsilyl-1-penten-4-YN-3-OL.
Uniqueness
5-Trimethylsilyl-1-penten-4-YN-3-OL is unique due to its combination of a trimethylsilyl group and an alkyne functionality, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic pathways .
Propiedades
IUPAC Name |
5-trimethylsilylpent-1-en-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-5-8(9)6-7-10(2,3)4/h5,8-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXPLTZXRLCCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601302 | |
| Record name | 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-35-5 | |
| Record name | 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1627341.png)
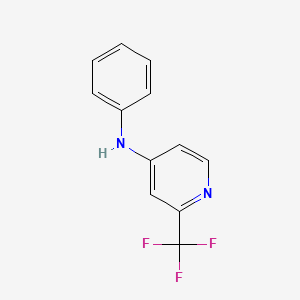
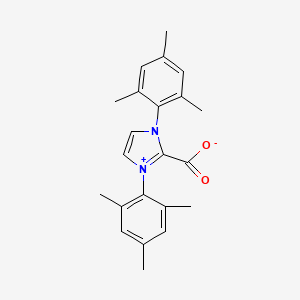
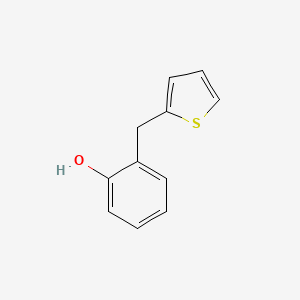
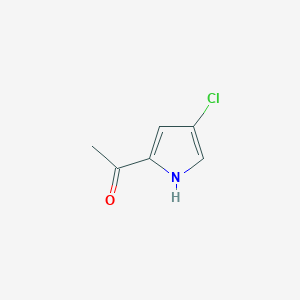
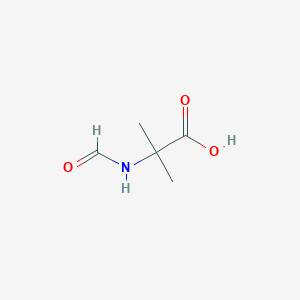
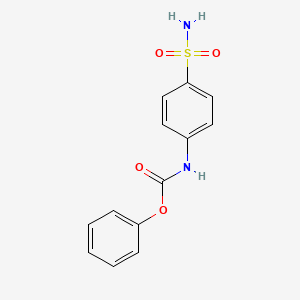
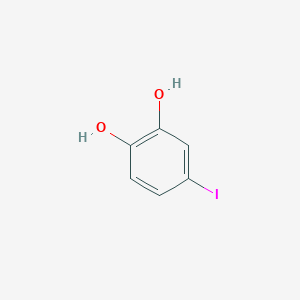
![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)
